Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-5-phenylisoxazole

Physicochemical Properties Solid-State Chemistry Formulation Science

Select 3-Methyl-5-phenylisoxazole for APA inhibitor development—a solid (mp 63–68°C) building block that simplifies weighing and storage vs liquid 5-phenylisoxazole (mp 22°C). The 3-methyl-5-phenyl substitution pattern directs exclusive C-4 metalation with n-BuLi, enabling derivatives inaccessible from isothiazole scaffolds (which undergo only C-3 methyl substitution). With XLogP3=2.4, it balances membrane permeability and aqueous solubility for predictable ADME. Cited in WO-2021073643-A1 for non-alcoholic steatohepatitis therapies. Available in bulk; custom synthesis inquiries welcome.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 1008-75-9
Cat. No. B094393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenylisoxazole
CAS1008-75-9
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyFBYQIYSAUFWXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-phenylisoxazole (CAS 1008-75-9): A Solid Heterocyclic Building Block with Documented Synthetic and Patent Applications


3-Methyl-5-phenylisoxazole (CAS 1008-75-9) is a heterocyclic compound characterized by an isoxazole core with a methyl group at the 3-position and a phenyl group at the 5-position . This substitution pattern results in a solid-state compound with a melting point of 63-68 °C, distinguishing it from liquid analogs . It is utilized as a versatile building block in organic synthesis and medicinal chemistry , and is specifically cited in patent literature for applications related to aminopeptidase A inhibitors and treatments for metabolic diseases .

Why In-Class Isoxazole Substitution is Not Feasible for 3-Methyl-5-phenylisoxazole (CAS 1008-75-9)


Substituting 3-Methyl-5-phenylisoxazole with a close analog is often not viable due to the significant impact of its specific substitution pattern on key procurement-relevant properties. The compound's physical state (a solid at room temperature) directly contrasts with its simpler analogs, which are liquids, affecting handling, storage, and formulation workflows . Furthermore, its unique combination of a methyl group at the 3-position and a phenyl group at the 5-position dictates its reactivity profile, as evidenced in comparative nitration and metalation studies, leading to different synthetic outcomes and final product regiochemistry [1][2]. These quantifiable differences in physical form and chemical behavior necessitate its specific selection for targeted applications.

Quantitative Differentiation Guide for 3-Methyl-5-phenylisoxazole (CAS 1008-75-9) Versus Closest Analogs


Solid-State Physical Form Advantage of 3-Methyl-5-phenylisoxazole Over Liquid Analogs

3-Methyl-5-phenylisoxazole is a solid at room temperature, offering distinct handling and stability advantages compared to closely related liquid isoxazole analogs. This difference is a critical factor in compound selection for synthesis and formulation.

Physicochemical Properties Solid-State Chemistry Formulation Science

Predicted Lipophilicity (XLogP3) of 3-Methyl-5-phenylisoxazole and Impact on Bioavailability Profile

The predicted partition coefficient (XLogP3) for 3-Methyl-5-phenylisoxazole is 2.4 . This value positions it favorably within optimal lipophilicity ranges for oral bioavailability and membrane permeability, differentiating it from both more polar and more lipophilic analogs.

ADME Properties Lipophilicity Drug-likeness

Divergent Regioselectivity in Electrophilic Substitution with the Isothiazole Analog

In a direct comparative study, 3-methyl-5-phenylisoxazole and its isothiazole analog (3-methyl-5-phenylisothiazole) exhibit different regioselectivity when reacted with electrophiles. The isoxazole yields a mixture of products at the C-4 position and the C-3 methyl group, whereas the isothiazole reacts exclusively at the C-3 methyl group under similar conditions [1].

Synthetic Chemistry Regioselectivity Reactivity

Documented Use as a Core Scaffold in Patent Applications for Aminopeptidase A Inhibitors

3-Methyl-5-phenylisoxazole is explicitly claimed as a key component or intermediate in patent applications for Aminopeptidase A inhibitors, including WO-2021073643-A1 and US-2021309678-A1 . This specific therapeutic targeting differentiates it from other isoxazole derivatives that may be claimed for different indications (e.g., COX-2 inhibition).

Medicinal Chemistry Patent Landscape Targeted Therapy

Key Application Scenarios for 3-Methyl-5-phenylisoxazole (CAS 1008-75-9) Based on Verified Differentiation


Synthesis of Aminopeptidase A Inhibitors for Metabolic Disease Research

Procure this compound as a key intermediate for projects targeting the development of novel Aminopeptidase A inhibitors. Its explicit mention in patent applications (e.g., WO-2021073643-A1) for treating conditions like non-alcoholic steatohepatitis provides a direct, precedented entry point into this therapeutic area .

Synthetic Route Planning Requiring Solid-State Heterocyclic Building Blocks

Select this compound for synthetic workflows that benefit from a solid, easily handled building block. With a melting point of 63-68 °C , it offers significant practical advantages in weighing and storage compared to liquid analogs like 5-phenylisoxazole, which has a melting point of 22 °C .

Metalation Reactions for Selective C-4 Functionalization

Utilize 3-Methyl-5-phenylisoxazole in metalation reactions (e.g., with n-BuLi) where access to C-4 functionalized products is desired. This reactivity profile is unique compared to the analogous isothiazole, which yields only C-3 methyl group substitutions under the same conditions, allowing for the creation of a different set of derivatives [1].

Lead Optimization for Compounds with a Predicted XLogP3 of ~2.4

Incorporate this scaffold into lead series where a calculated lipophilicity (XLogP3) of 2.4 is desirable for balancing membrane permeability and aqueous solubility. This value provides a quantifiable advantage in predicting ADME properties over more polar analogs like 3-methylisoxazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-5-phenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.